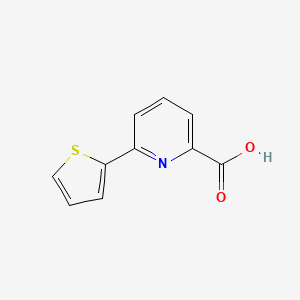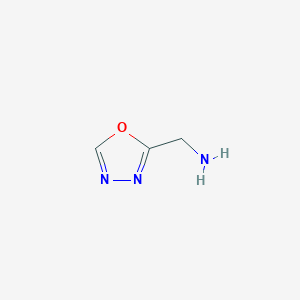![molecular formula C15H10N4S B1309483 5-苯基[1,2,4]三唑并[4,3-c]喹啉-3-硫醇 CAS No. 3455-46-7](/img/structure/B1309483.png)
5-苯基[1,2,4]三唑并[4,3-c]喹啉-3-硫醇
描述
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a quinazoline core with a triazole ring, making it a valuable scaffold for the development of new therapeutic agents.
科学研究应用
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent materials due to its photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
Industrial Production Methods
While specific industrial production methods for 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate with DNA, thereby inhibiting DNA replication and transcription . This property is particularly useful in its antimicrobial and anticancer activities. Additionally, the compound’s ability to inhibit certain enzymes makes it a valuable candidate for drug development .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-c]quinazoline: Another triazoloquinazoline derivative with similar biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
Uniqueness
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol stands out due to its unique combination of a quinazoline core with a triazole ring, which imparts distinct photophysical properties and biological activities
属性
IUPAC Name |
5-phenyl-2H-[1,2,4]triazolo[4,3-c]quinazoline-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-18-17-14-11-8-4-5-9-12(11)16-13(19(14)15)10-6-2-1-3-7-10/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJMHCUZOQXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NNC(=S)N24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol synthesized according to the research?
A1: The paper describes that 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is synthesized through the reaction of 2-phenyl-4-quinazolinylhydrazine with carbon disulfide. This ring closure reaction results in the formation of the desired thiol compound. []
Q2: What is the subsequent reaction of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol mentioned in the research?
A2: The research further explains that 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol can be easily converted into its corresponding alkylthio derivatives. This transformation is achieved by treating the thiol compound with alkyl halides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)












